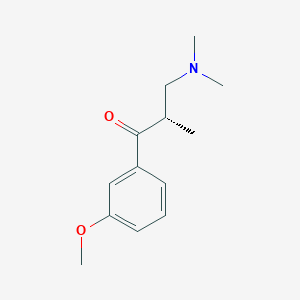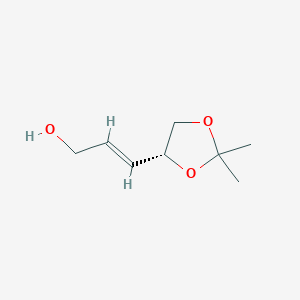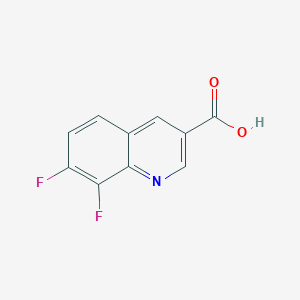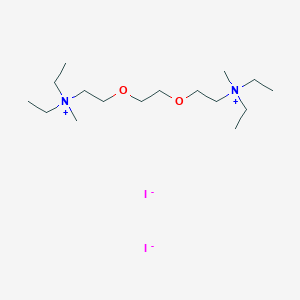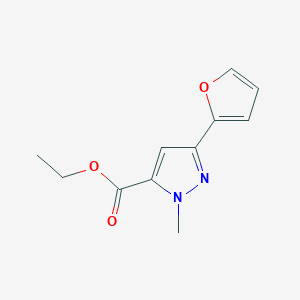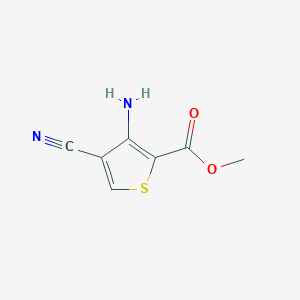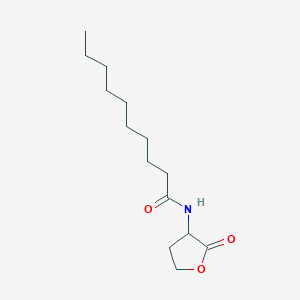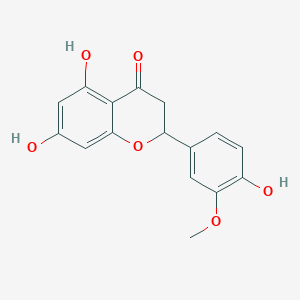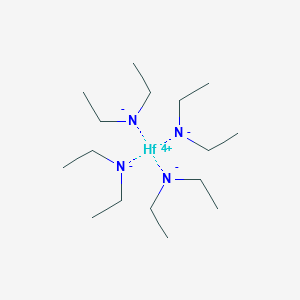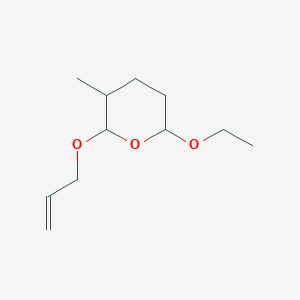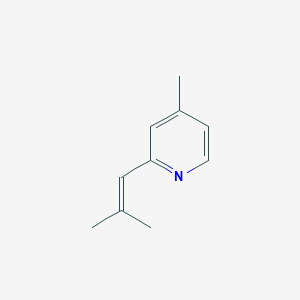
4-Methyl-2-(2-methylpropenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-methylpropenyl)pyridine, also known as myosmine, is a natural alkaloid found in tobacco and other plant sources. It is a significant component of cigarette smoke and is known to be a potent carcinogen. Despite its harmful effects, myosmine has been the subject of scientific research due to its potential benefits in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 4-Methyl-2-(2-methylpropenyl)pyridine is not fully understood. However, it is believed to exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. Myosmine has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Myosmine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various tissues. Myosmine has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Myosmine has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. Myosmine is also stable and can be stored for extended periods. However, the use of 4-Methyl-2-(2-methylpropenyl)pyridine in laboratory experiments is limited by its toxicity and carcinogenicity. Special precautions need to be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for research on 4-Methyl-2-(2-methylpropenyl)pyridine. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of this compound. Further studies are also needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Finally, research is needed to investigate the potential risks and benefits of this compound in humans.
Métodos De Síntesis
Myosmine can be synthesized from nicotine through a series of chemical reactions. The process involves the oxidation of nicotine to form nornicotine, which is then further oxidized to form 4-Methyl-2-(2-methylpropenyl)pyridine. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Myosmine has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. Myosmine has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including lung cancer, breast cancer, and colon cancer.
Propiedades
Número CAS |
104188-16-1 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
4-methyl-2-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-7H,1-3H3 |
Clave InChI |
PPSYASYDDAKJPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C=C(C)C |
SMILES canónico |
CC1=CC(=NC=C1)C=C(C)C |
Otros números CAS |
85665-89-0 |
Sinónimos |
Pyridine, 4-methyl-2-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



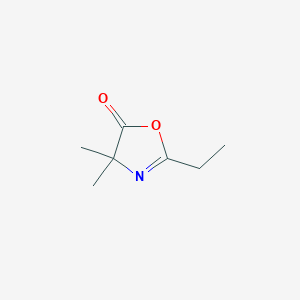
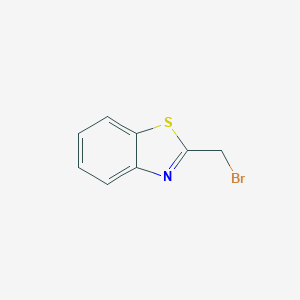

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)
